molecular formula C23H24N4O4 B2580282 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1116070-76-8

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2580282
CAS No.: 1116070-76-8
M. Wt: 420.469
InChI Key: XGHVGADSQKGKEO-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperidine ring, and a phthalazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via reductive amination or other suitable methods.

    Formation of the Phthalazinone Moiety: This involves the cyclization of phthalic anhydride derivatives with hydrazine or its derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, piperidine, and phthalazinone intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-1-methylpiperidin-4-amine
  • N-(2H-1,3-benzodioxol-5-yl)-4-bromobenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of approximately 372.44 g/mol. Its structure includes a benzodioxole moiety and a piperidine ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing benzodioxole and piperidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit tumor cell proliferation across various cancer lines, including breast (MDA-MB 231) and colorectal (HCT116) cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated moderate to strong inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor. It has been reported to exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of Alzheimer’s disease and certain gastrointestinal disorders, respectively . The binding affinity to these enzymes indicates its potential therapeutic applications.

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death in cancer cells.
  • Enzyme Interaction : Competitive inhibition at the active sites of AChE and urease.
  • Free Radical Scavenging : Potential antioxidant properties that mitigate oxidative stress in cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectivenessReference
AnticancerMDA-MB 231 (breast cancer)Significant
HCT116 (colorectal cancer)Significant
AntibacterialSalmonella typhiModerate to strong
Bacillus subtilisModerate
Enzyme InhibitionAcetylcholinesterase (AChE)Strong
UreaseStrong

Case Studies

Several studies have focused on synthesizing similar compounds with variations in the benzodioxole and piperidine moieties. For example, a study synthesized various piperidine derivatives and evaluated their biological activities through docking studies, revealing insights into their interaction with target enzymes . Another case highlighted the anticancer efficacy of compounds with similar structural frameworks in preclinical models, further supporting the therapeutic potential of this class of compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-8-10-26(11-9-15)22-17-4-2-3-5-18(17)23(29)27(25-22)13-21(28)24-16-6-7-19-20(12-16)31-14-30-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVGADSQKGKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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